N-cyclohexyl-2-(3-methoxyphenyl)quinoline-4-carboxamide
Overview
Description
N-cyclohexyl-2-(3-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline carboxamide family This compound is characterized by a quinoline core structure substituted with a cyclohexyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline.
Cyclohexyl Substitution: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(3-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenated quinoline derivatives, boronic acids, and cyclohexylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-2-(3-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiplasmodial agent, showing activity against Plasmodium falciparum.
Biological Research: The compound is used in the study of cholesteryl ester transfer protein (CETP) inhibitors, which are relevant in cardiovascular disease research.
Industrial Applications: It is used in the synthesis of other quinoline derivatives, which have applications in various chemical industries.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, as a CETP inhibitor, it binds to the CETP protein, preventing the transfer of cholesteryl esters between lipoproteins. This action helps in raising high-density lipoprotein (HDL) cholesterol levels, which is beneficial in treating cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxamide derivatives: These compounds also exhibit CETP inhibitory activity and have been studied for their potential in treating cardiovascular diseases.
N-cyclohexyl-2-(4-methoxyphenyl)quinoline-4-carboxamide: A similar compound with a different position of the methoxy group, which may result in different biological activities.
Uniqueness
N-cyclohexyl-2-(3-methoxyphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position of the phenyl ring and the cyclohexyl group contribute to its unique pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclohexyl-2-(3-methoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-27-18-11-7-8-16(14-18)22-15-20(19-12-5-6-13-21(19)25-22)23(26)24-17-9-3-2-4-10-17/h5-8,11-15,17H,2-4,9-10H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZDYZBSKJCFGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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